molecular formula C13H11NO4 B132044 4-(Benzyloxy)-2-nitrophenol CAS No. 96315-18-3

4-(Benzyloxy)-2-nitrophenol

Cat. No. B132044
CAS RN: 96315-18-3
M. Wt: 245.23 g/mol
InChI Key: VRYYLYCOPKQGPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitrophenol derivatives can involve several steps, including nitration, cycloetherification, and condensation reactions. For instance, substituted 2′-amino-biphenyl-2-ols were synthesized and further functionalized into various compounds, including 4-nitro-dibenzofurans, through a double functionalization process involving nitration and cycloetherification . Similarly, 2-benzyliminiomethylene-4-nitrophenolate was obtained by the condensation of 5-nitro-2-hydroxybenzaldehyde with benzylamine . These methods could potentially be adapted for the synthesis of 4-(Benzyloxy)-2-nitrophenol.

Molecular Structure Analysis

The molecular structure of nitrophenol derivatives is often characterized using X-ray crystallography and computational methods. For example, the crystal structure of 2-benzyliminiomethylene-4-nitrophenolate revealed a zwitterionic form with specific hydrogen bonding patterns . The geometry-optimization study indicated the stability of the zwitterionic form over the hypothetical neutral molecule . These techniques could be used to determine the molecular structure of 4-(Benzyloxy)-2-nitrophenol.

Chemical Reactions Analysis

Nitrophenol derivatives can undergo various chemical reactions, including etherification, reduction, diazotization, and hydrolysis. The synthesis of 4-(2,4-Dichlorophenoxy)phenol from 2,4-dichlorophenol and p-chloronitrobenzene involved such reactions . These reactions could be relevant to the chemical behavior of 4-(Benzyloxy)-2-nitrophenol in different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenol derivatives can be influenced by their molecular structure. For example, the presence of nitro groups can affect the vibrational properties, as seen in the FT-IR and Raman spectra analysis of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one . The frontier orbitals analysis indicated the stability and chemical reactivity of the compound . These properties are important for understanding the behavior of 4-(Benzyloxy)-2-nitrophenol in various environments.

Scientific Research Applications

Synthesis Applications

4-(Benzyloxy)-2-nitrophenol is involved in the synthesis of various compounds. For example, it is used in the multi-step synthesis of 4-(benzyloxy)-1H-indazole, which starts from 2-methyl-3-nitrophenol, indicating its role in the creation of complex organic molecules (Tang Yan-feng, 2012).

Glycosidation Studies

The compound has been studied in the context of glycosidation, particularly in demonstrating the neighbouring-group participation of the 2-benzyloxy group. This has implications in the field of carbohydrate chemistry, particularly in the synthesis of glycosides (Yoshikazu Takahashi & A. Vasella, 1992).

Photocatalysis Research

Research on photocatalytic activities often involves 4-(Benzyloxy)-2-nitrophenol. Studies have explored its oxidation in various conditions, contributing to our understanding of photocatalysis and environmental remediation technologies (T. B. Ogunbayo, E. Antunes, & T. Nyokong, 2011).

Environmental and Toxicological Studies

4-(Benzyloxy)-2-nitrophenol is also relevant in environmental science and toxicology. For instance, its derivatives, such as nitrophenols, are studied for their impact on methanogenic systems, contributing to our understanding of environmental pollutants and their biodegradation (Mohammad R. Haghighi Podeh, S. Bhattacharya, & M. Qu, 1995).

Photodegradation and Environmental Remediation

Studies involving 4-(Benzyloxy)-2-nitrophenol often focus on its photodegradation. Such research is vital for environmental remediation efforts, as it informs the development of methods to mitigate the impact of nitrophenolic compounds in the environment (Melissa S. Dieckmann & K. Gray, 1996).

Electrocatalysis and Sensing Applications

The compound is also investigated in the context of electrocatalysis. Studies have demonstrated its utility in the development of sensors for detecting toxic organic pollutants, showcasing its relevance in environmental monitoring and safety (Afzal Shah et al., 2017).

Safety And Hazards

“4-(Benzyloxy)-2-nitrophenol” may pose certain safety hazards. It may be harmful if inhaled, may cause respiratory tract irritation, may be harmful if absorbed through the skin, may cause skin irritation, and will cause serious eye irritation . It may also be harmful if swallowed .

properties

IUPAC Name

2-nitro-4-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYYLYCOPKQGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404806
Record name 4-(Benzyloxy)-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-2-nitrophenol

CAS RN

96315-18-3
Record name 4-(Benzyloxy)-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Fumic nitric acid (d=1.52, 43.6 g, 0.70 mole) was dropwise added under stirring to 4-benzyloxyphenol (138.0 g, 0.69 mole) in ethylacetate (500 ml) at 0° C. The resulting solution was raised at room temperature and then washed in separatory funnel with sodium hydrogen carbonate in water (saturated solution). The organic layer was separated and evaporated under vacuum and the residual solid was crystallized from methanol (100 ml) to give nitrophenol (Yield of (a): 62.54 g, 36%) as yellow prisms. The product structure was confirmed by NMR and IR spectra.
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500 mL
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Yield
36%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-Phenylmethoxy-phenol in acetic acid is nitrated by contact with a slight molar excess of nitric acid at room temperature, giving 2-nitro-4-phenylmethoxy-phenol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
A Ohshima, A Momotake, R Nagahata… - The Journal of Physical …, 2005 - ACS Publications
… 5-Benzyloxy-2-hydroxyaniline was prepared from 4-benzyloxy-2-nitrophenol 9 by reduction with a catalytic amount of Pt−C under H 2 in ethanol, which was treated with an aldehyde to …
Number of citations: 68 pubs.acs.org
G Pagona, SP Economopoulos… - … A European Journal, 2010 - Wiley Online Library
A coumarin derivative with a malonate unit has been synthesized and used for the preparation of a fullerene–coumarin dyad through the Bingel cyclopropanation method. The newly …
ST Caldwell, AG Cairns, M Olson, S Chalmers… - Tetrahedron, 2015 - Elsevier
Abstract Changes in high localised concentrations of Ca 2+ ions are fundamental to cell signalling. The synthesis of a dual excitation, ratiometric calcium ion sensor with a K d of 90 μM, …
Number of citations: 5 www.sciencedirect.com
ST Caldwell, AG Cairns, M Olson - core.ac.uk
Free Ca2+ is an important cell messenger involved in numerous processes such as muscle contraction, cell division and cell death. 1 The effects of changing the Ca2+ concentration,[…
Number of citations: 0 core.ac.uk
P Bartos, AA Hande, A Pietrzak… - New Journal of …, 2021 - pubs.rsc.org
… From 4-benzyloxy-2-nitrophenol, 40,53,54 precursor 5p was obtained in 28% yield (128 mg) as yellow crystals: mp: 177–178 C (MeCN); 1 H NMR (600 MHz, CDCl 3 ) δ 8.77–8.79 (m, …
Number of citations: 4 pubs.rsc.org
E Lacivita, M Niso, M Mastromarino… - ACS Chemical …, 2021 - ACS Publications
Autism spectrum disorder (ASD) includes a group of neurodevelopmental disorders characterized by core symptoms such as impaired social interaction and communication, repetitive …
Number of citations: 11 pubs.acs.org
RE London, CK Rhee, E Murphy… - American Journal of …, 1994 - journals.physiology.org
A new series of high-dissociation constant (KD) Ca2+ indicators has been developed to reduce perturbations due to buffering of transients, to carry out measurements in cells and …
Number of citations: 46 journals.physiology.org
AJ Niessink - 2000 - search.proquest.com
The current method of manipulating signal on fiber optic cable involves translating the optical signal into an electrical one and back after manipulation. One can imagine it would be …
Number of citations: 3 search.proquest.com
M Jeffries-El - 2002 - search.proquest.com
… The regio-selective cleavage of the benzyl group ortho to the nitro group was achieved using trifluoroacetic acid in chloroform to yield 4-benzyloxy-2-nitrophenol (317) in 80% yield 28 …
Number of citations: 0 search.proquest.com

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